3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Overview
Description
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F3NO3. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Oxidation: Finally, the compound is oxidized to form the propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-trifluoromethylphenyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNPXOOSNAGXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377653 | |
Record name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213192-56-4 | |
Record name | β-Amino-4-(trifluoromethoxy)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213192-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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